molecular formula C28H36N2O7 B12016467 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B12016467
M. Wt: 512.6 g/mol
InChI Key: LNPLYVIHCQPFDL-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes:

    Formation of the Pyrrol-2-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrol-2-one ring.

    Introduction of Substituents: The various substituents, such as the dimethylaminoethyl group, hydroxy group, isopropoxy group, and trimethoxyphenyl group, are introduced through a series of substitution reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions, often using catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-ethylphenoxy)-2-propanol hydrochloride
  • 1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(3-ethylphenoxy)-2-propanol

Uniqueness

1-[2-(Dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxy-3-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C28H36N2O7

Molecular Weight

512.6 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(3-methyl-4-propan-2-yloxyphenyl)methylidene]-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H36N2O7/c1-16(2)37-20-10-9-18(13-17(20)3)25(31)23-24(30(12-11-29(4)5)28(33)26(23)32)19-14-21(34-6)27(36-8)22(15-19)35-7/h9-10,13-16,24,31H,11-12H2,1-8H3/b25-23-

InChI Key

LNPLYVIHCQPFDL-BZZOAKBMSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C(=C3)OC)OC)OC)/O)OC(C)C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=C(C(=C3)OC)OC)OC)O)OC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.